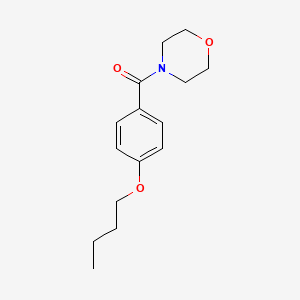

4-(4-butoxybenzoyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-butoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-3-10-19-14-6-4-13(5-7-14)15(17)16-8-11-18-12-9-16/h4-7H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVYLFBCUWDOQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Butoxybenzoyl Morpholine

Direct N-Acylation Approaches

Direct N-acylation is a common and straightforward method for the synthesis of 4-(4-butoxybenzoyl)morpholine. This involves the reaction of morpholine (B109124) with a reactive derivative of 4-butoxybenzoic acid.

A prevalent method for the N-acylation of morpholine is the Schotten-Baumann reaction. This involves the use of an acyl chloride, such as 4-butoxybenzoyl chloride, which reacts with morpholine in the presence of a base to yield the desired amide. The base, typically an aqueous solution of sodium hydroxide (B78521) or a tertiary amine like triethylamine (B128534), serves to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion.

The reaction is generally performed in a two-phase system of water and an organic solvent, or in a non-protic organic solvent with a tertiary amine. The high reactivity of the acyl chloride makes this a robust and high-yielding method.

Table 1: Reaction Conditions for N-Acylation with 4-Butoxybenzoyl Chloride

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

| Morpholine | 4-Butoxybenzoyl Chloride | Triethylamine | Dichloromethane (B109758) | High |

| Morpholine | 4-Butoxybenzoyl Chloride | Sodium Hydroxide | Water/Dichloromethane | High |

An alternative to using highly reactive acyl chlorides is the direct coupling of 4-butoxybenzoic acid with morpholine. This approach requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields.

These reactions are typically carried out in anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The choice of coupling agent and reaction conditions can be optimized to achieve high yields and purity of the final product.

Alternative Synthetic Routes to the Acylmorpholine Moiety

Beyond direct acylation, other strategies can be employed for the synthesis of the acylmorpholine structure, offering different advantages in terms of substrate scope and reaction conditions.

Modern peptide coupling reagents have found broad application in amide bond synthesis due to their efficiency, mild reaction conditions, and high yields. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are effective for coupling 4-butoxybenzoic acid and morpholine.

These reagents operate by forming a highly reactive activated ester of the carboxylic acid in situ, which then readily reacts with the amine. The choice of reagent can be critical, especially for sensitive substrates or to minimize racemization in chiral systems, although this is not a concern for the achiral morpholine.

Table 2: Advanced Coupling Reagents for Amide Bond Formation

| Carboxylic Acid | Amine | Coupling Reagent | Solvent |

| 4-Butoxybenzoic Acid | Morpholine | BOP | DMF |

| 4-Butoxybenzoic Acid | Morpholine | PyBOP | DCM |

| 4-Butoxybenzoic Acid | Morpholine | HATU | DMF |

While not a direct route to this compound from pre-existing morpholine, ring-closing metathesis (RCM) represents a powerful strategy for the de novo synthesis of the N-acylmorpholine core. This approach would involve the synthesis of a diene precursor containing the N-acyl group, followed by an RCM reaction catalyzed by a ruthenium-based catalyst, such as a Grubbs' catalyst, to form the morpholine ring.

In the context of synthesizing this compound, regioselectivity is inherently controlled by the reaction of the single secondary amine of the morpholine ring. However, in more complex scenarios involving substituted morpholines or multifunctional acylating agents, chemo- and regioselectivity become critical considerations.

For instance, if the morpholine ring contained other reactive functional groups, chemoselectivity would demand reaction conditions that favor N-acylation over any side reactions. Similarly, if a di-acylated product were possible, controlling the stoichiometry and reaction conditions would be crucial for achieving the desired mono-acylated product. The choice of solvent, base, and temperature can all influence the selectivity of the acylation reaction.

Development of Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. researchgate.net For the synthesis of this compound, this involves the use of safer solvents, catalysts, and energy-efficient processes.

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Solvent-free synthesis presents a greener alternative by either eliminating the solvent entirely or using benign alternatives like water. researchgate.net One prominent solvent-free technique is mechanochemistry, where mechanical force, often through ball milling, is used to initiate and sustain chemical reactions. researchgate.net

Mechanochemical amidation has been successfully applied to the synthesis of various amides, including those derived from morpholine. researchgate.net In a typical mechanochemical setup for the synthesis of a 4-aroylmorpholine, the carboxylic acid (4-butoxybenzoic acid) and the amine (morpholine) are milled together, sometimes with a grinding auxiliary, to facilitate the reaction. evitachem.com This method avoids the use of bulk solvents, reduces waste, and can often lead to shorter reaction times and higher yields. researchgate.net For instance, the mechanochemical synthesis of N-formylmorpholine has been achieved with good yields, demonstrating the feasibility of acylating morpholine under these conditions.

Liquid-assisted grinding (LAG) is a variation of mechanochemistry where a small amount of liquid is added to the solid reactants. This can enhance the reaction rate and yield by improving the mobility of the reactants. The choice of the liquid assistant is crucial and can significantly impact the outcome of the reaction.

Table 1: Representative Mechanochemical Amidation Conditions

| Reactants | Coupling Reagent/Auxiliary | Conditions | Yield | Reference |

| Carboxylic Acid, Amine (e.g., Morpholine) | Uronium-based (COMU) / K₂HPO₄ | Ball Milling, 20 min | 70-96% | orgsyn.org |

| Ethyl Benzoate, Morpholine | Potassium tert-butoxide | Twin-Screw Extrusion | >60% | acs.org |

| Formic Acid, Morpholine | Imidazole | Vibratory Mill, 200 min | Good | evitachem.com |

| Aromatic Amines, Benzoyl Chloride | Potter's Clay | Grinding, 4-35 min | 69-97% | fortunejournals.com |

This table presents generalized conditions for mechanochemical amidation reactions applicable to the synthesis of morpholine amides.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and ruthenium, have been extensively used for amide bond formation. These catalysts can facilitate the coupling of amines with carboxylic acid derivatives. For instance, palladium-catalyzed carbonylation reactions are a powerful method for amide synthesis. While specific examples for this compound are not prevalent, the general methodology is applicable. A plausible route could involve the palladium-catalyzed coupling of an activated 4-butoxybenzoic acid derivative with morpholine.

Organocatalysis: Organocatalysis offers a metal-free alternative, utilizing small organic molecules to catalyze reactions. For amide synthesis, various organocatalysts have been developed. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under solvent-free conditions, providing a green and cost-effective method. asianpubs.org Morpholine-based organocatalysts themselves have been developed and used in various organic transformations, highlighting the versatility of the morpholine scaffold in catalytic applications. The use of an ionic liquid based on morpholine as a recoverable and reusable catalyst for acetylation reactions under solvent-free conditions has also been reported, suggesting potential for similar applications in benzoylation. asianpubs.orggoogle.comnih.gov

Optimization of Reaction Conditions and Yield Enhancement Protocols

To maximize the yield and purity of this compound, careful optimization of reaction parameters is crucial. This involves a systematic study of the effects of temperature, pressure, time, and reagent stoichiometry.

The rate and outcome of the amidation reaction are highly dependent on temperature and reaction time. In a typical synthesis of an N-aroylmorpholine from an acyl chloride and morpholine, the reaction is often conducted at a controlled temperature, for instance between 0 °C and room temperature, to manage the exothermic nature of the reaction and minimize side products. evitachem.com The reaction time is monitored, often by techniques like thin-layer chromatography (TLC), to determine the point of maximum conversion.

For direct amidation reactions, higher temperatures may be required to drive the reaction to completion by removing the water formed as a byproduct. However, excessively high temperatures can lead to degradation of the product or starting materials. The optimization of these parameters is often achieved through systematic experimental design. nih.gov

Table 2: Influence of Temperature on a Representative Amidation Reaction

| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | 25 | 24 | 50 |

| 2 | 50 | 12 | 85 |

| 3 | 80 | 6 | 95 |

| 4 | 100 | 4 | 92 (degradation observed) |

This table illustrates a hypothetical optimization of temperature for a generic amidation reaction, showing a trend often observed in such studies.

Pressure can also be a significant factor, particularly in reactions involving gaseous reagents or byproducts. In the context of this compound synthesis, controlling pressure might be relevant if volatile reactants or byproducts are involved, or if the reaction is carried out in a sealed vessel at elevated temperatures.

The molar ratio of the reactants, 4-butoxybenzoyl chloride (or a related derivative) and morpholine, is a critical parameter to control. A slight excess of one reagent is often used to ensure the complete conversion of the other, which can be the more expensive or limiting reagent. For example, in the synthesis of N-aroylmorpholines, a slight excess of the acyl chloride is sometimes used. evitachem.com

The choice of base, if required, and its stoichiometry are also vital. In reactions involving acyl chlorides, a base such as triethylamine or pyridine (B92270) is commonly used to neutralize the hydrochloric acid byproduct. evitachem.com The amount of base must be carefully controlled, as an excess can lead to side reactions and complicate the purification process.

Impurity control is paramount for obtaining a high-purity product. Common impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the acyl chloride), and residual catalyst. Purification techniques such as recrystallization or column chromatography are typically employed to remove these impurities. evitachem.com The optimization of the reaction conditions themselves, such as using an inert atmosphere to prevent hydrolysis, is a primary strategy for impurity control.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 4 Butoxybenzoyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional (2D) spectra allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra of 4-(4-butoxybenzoyl)morpholine exhibit characteristic signals corresponding to its three main structural components: the p-substituted butoxybenzoyl group and the morpholine (B109124) ring. The chemical shifts are influenced by the electronic environment of each nucleus. Due to restricted rotation around the amide C-N bond, signals for the morpholine protons can appear as broad multiplets at room temperature.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals from the aliphatic butoxy chain, the disubstituted aromatic ring, and the morpholine ring. The aromatic region typically displays an AA'BB' system, characteristic of 1,4-disubstitution.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. sci-hub.ru A total of 15 distinct carbon signals are expected, corresponding to all unique carbon atoms in the molecule. The carbonyl carbon is a key diagnostic signal, appearing significantly downfield.

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Predicted Data (CDCl₃, 400 MHz) | ¹³C NMR Predicted Data (CDCl₃, 100 MHz) | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic H (ortho to C=O) | ~7.40 | d (J ≈ 8.8 Hz) | Carbonyl (C=O) | ~170.0 |

| Aromatic H (ortho to OBu) | ~6.90 | d (J ≈ 8.8 Hz) | Aromatic C (ipso, C-C=O) | ~126.5 |

| Morpholine H (N-CH₂) | ~3.75 | br m | Aromatic C (ipso, C-O) | ~162.5 |

| Morpholine H (O-CH₂) | ~3.50 | br m | Aromatic CH (ortho to C=O) | ~129.0 |

| Butoxy O-CH₂ | ~4.00 | t (J ≈ 6.5 Hz) | Aromatic CH (ortho to OBu) | ~114.2 |

| Butoxy CH₂ | ~1.78 | m | Morpholine C (N-CH₂) | ~48.0, 42.0 |

| Butoxy CH₂ | ~1.50 | m | Morpholine C (O-CH₂) | ~66.8 |

| Butoxy CH₃ | ~0.98 | t (J ≈ 7.4 Hz) | Butoxy O-CH₂ | ~68.0 |

| Butoxy CH₂ | ~31.2 | |||

| Butoxy CH₂ | ~19.3 | |||

| Butoxy CH₃ | ~13.9 |

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons within the butoxy chain (CH₃ → CH₂ → CH₂ → OCH₂) and between the ortho and meta protons on the aromatic ring. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is vital for connecting the structural fragments. For instance, an HMBC correlation from the butoxy O-CH₂ protons to the aromatic C-O carbon, and from the aromatic protons to the carbonyl carbon, would confirm the butoxy-benzoyl structure. Correlations from the morpholine N-CH₂ protons to the carbonyl carbon would definitively establish the amide linkage.

The structure of this compound is not static; it undergoes conformational exchange in solution. The two primary dynamic processes are the chair-chair interconversion of the morpholine ring and the restricted rotation about the C(O)-N amide bond, which has partial double bond character. youtube.com

Variable Temperature (VT) NMR: VT-NMR is an essential technique for studying these dynamic processes. researchgate.netacs.org

At room temperature, if the rate of conformational exchange is on the NMR timescale, proton signals for the morpholine ring may appear broad.

Upon cooling, the exchange processes slow down. This would lead to the decoalescence of the broad signals into sharp, distinct peaks for the axial and equatorial protons of the morpholine ring. The coalescence temperature can be used to calculate the energy barrier (ΔG‡) for the ring inversion. youtube.com

Similarly, restricted amide bond rotation can give rise to different rotamers, which may also become individually observable at low temperatures. researchgate.net

Nuclear Overhauser Effect (NOE) Studies: NOE spectroscopy (e.g., NOESY or ROESY) provides information about the spatial proximity of nuclei, which is invaluable for determining the preferred conformation. researchgate.net

An NOE correlation between the aromatic protons ortho to the carbonyl group and specific protons on the morpholine ring would confirm the stereochemical arrangement around the amide bond.

These studies can help establish the predominant rotameric form in solution, providing insight into the three-dimensional shape of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the stretching and bending of bonds within a molecule. IR and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the functional groups present. researchgate.net

The IR and Raman spectra of this compound are dominated by vibrations from the amide, the substituted benzene (B151609) ring, the butoxy chain, and the morpholine ether linkage.

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium / Strong |

| C-H Stretch (Aliphatic) | Butoxy & Morpholine | 3000 - 2850 | Strong / Strong |

| C=O Stretch (Amide I) | Benzoyl-Morpholine | 1650 - 1630 | Very Strong / Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1580, 1500 - 1470 | Strong / Very Strong |

| C-O-C Stretch (Aryl Ether) | Butoxy-Phenyl | 1260 - 1240 | Strong / Medium |

| C-O-C Stretch (Alkyl Ether) | Morpholine | 1125 - 1115 | Strong / Medium |

The most prominent feature in the IR spectrum is the intense amide C=O stretching absorption (Amide I band) around 1640 cm⁻¹. The Raman spectrum, conversely, would likely show very strong signals for the aromatic C=C stretching vibrations due to the high polarizability of the π-system.

The precise frequencies of the vibrational modes are sensitive to the molecule's electronic and steric environment. The position of the C=O stretch, for example, is influenced by conjugation with the aromatic ring and the electron-donating nature of the morpholine nitrogen. This frequency is typically lower than that of a simple ketone due to the resonance contribution of the nitrogen lone pair, which reduces the double-bond character of the carbonyl.

Raman spectroscopy can be particularly sensitive to the conformation of the molecule. Studies on morpholine itself have shown that the relative intensities of certain Raman bands can change depending on the equilibrium between chair and boat conformers, an effect that could be explored in this more complex derivative.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and structural composition of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique that causes extensive fragmentation, yielding a characteristic pattern that aids in structural elucidation.

The molecular formula of this compound is C₁₅H₂₁NO₃, with a monoisotopic mass of approximately 263.1521 Da. The mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 263.

The fragmentation pattern is highly predictable and serves to confirm the connectivity of the structural units. Key fragmentation pathways would include:

Acylium Ion Formation: The most characteristic fragmentation would be cleavage of the amide bond to form the highly stable 4-butoxybenzoyl acylium ion at m/z 177 . This is often the base peak in the spectrum.

Loss of the Butoxy Group: Cleavage of the butyl group from the ether linkage would result in a fragment at m/z 206 (M - 57). Subsequent loss of CO could lead to further fragments.

Benzoyl Cation: Cleavage of the butoxy group followed by the morpholine moiety could lead to the formation of the benzoyl cation at m/z 105 .

Morpholine-related Fragments: Cleavage can also yield fragments corresponding to the morpholine ring, such as the morpholinium ion at m/z 86 .

Predicted Major Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Identity |

|---|---|

| 263 | [M]⁺• (Molecular Ion) |

| 177 | [C₁₁H₁₃O₂]⁺ (4-butoxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (dihydroxybenzoyl cation after rearrangement) |

| 105 | [C₇H₅O]⁺ (benzoyl cation) |

| 86 | [C₄H₈NO]⁺ (morpholinium fragment) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₅H₂₁NO₃, the theoretical exact mass can be calculated.

Table 1: Theoretical Mass Calculation for this compound (C₁₅H₂₁NO₃)

| Atom | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 15 | 12.000000 | 180.000000 |

| Hydrogen (¹H) | 21 | 1.007825 | 21.164325 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 263.152144 |

An experimental HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₅H₂₁NO₃.

Fragmentation Pattern Analysis for Structural Connectivity

Electron ionization mass spectrometry (EI-MS) provides valuable information about the structural connectivity of a molecule by analyzing the fragmentation patterns that arise from the ionization process. The molecular ion (M⁺˙) of this compound is expected to undergo characteristic cleavages based on the functional groups present.

The primary fragmentation pathways are predicted to involve:

Alpha-cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones and would result in the formation of a stable acylium ion.

Cleavage of the butoxy group: This can occur through various pathways, including the loss of a butyl radical or butene.

Fragmentation of the morpholine ring: The morpholine ring can undergo ring-opening reactions followed by further fragmentation.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Description |

| 263 | [C₁₅H₂₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 206 | [C₁₁H₁₂NO₃]⁺ | Loss of a butyl radical (•C₄H₉) |

| 177 | [C₁₁H₁₃NO₂]⁺ | Acylium ion formed by cleavage between the carbonyl and the butoxy group |

| 149 | [C₇H₅O₂]⁺ | Benzoyl cation with a butoxy group |

| 121 | [C₇H₅O]⁺ | Benzoyl cation |

| 86 | [C₄H₈NO]⁺ | Fragment corresponding to the morpholine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the butoxy-substituted benzoyl group. rsc.orgresearchgate.netlibretexts.org Aromatic ketones typically exhibit two main absorption bands corresponding to different electronic transitions. researchgate.netlibretexts.org

The expected electronic transitions are:

π → π* transition: This is a high-intensity absorption band typically occurring at shorter wavelengths, arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring and the carbonyl group.

n → π* transition: This is a lower-intensity absorption band at longer wavelengths, resulting from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the π* antibonding orbital.

For morpholine-containing derivatives that lack extensive aromatic systems, the UV absorption maximum (λmax) is often observed around 290 nm. researchgate.net Therefore, it is anticipated that the spectrum of this compound will show a strong absorption band in the shorter wavelength UV region and a weaker band at a longer wavelength, likely around 290 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Type of Transition |

| ~220-250 nm | High | π → π |

| ~290 nm | Low | n → π |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Growth Techniques

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several techniques are commonly employed for the crystallization of organic compounds, and the choice of method depends on the compound's solubility and stability. Common techniques include:

Slow evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

Cooling crystallization: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Vapor diffusion: A solution of the compound is placed in a sealed container with a vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Flux method: The compound is dissolved in a molten salt (the flux) and then slowly cooled to allow for crystal growth.

For this compound, crystallization from a suitable organic solvent such as methanol, ethanol, or acetone (B3395972) using the slow evaporation or cooling method would be a logical starting point. nih.gov

Crystal Packing and Intermolecular Interactions Analysis

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in stabilizing the crystal structure.

Based on the analysis of related morpholine and benzoyl derivatives, the following intermolecular interactions are anticipated:

C-H···O Hydrogen Bonds: The hydrogen atoms on the morpholine ring and the butoxy chain can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl and morpholine groups of neighboring molecules.

C-H···π Interactions: The hydrogen atoms of the butoxy group and the morpholine ring can interact with the electron-rich π-system of the benzene ring of an adjacent molecule. nih.gov

An analysis of the crystal structure of the related compound 8-(4-Butoxybenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone revealed the presence of intermolecular C-H···π interactions that organize the molecules into layers. nih.gov It is plausible that similar interactions, along with C-H···O hydrogen bonds, dictate the crystal packing of this compound.

Computational and Theoretical Investigations of 4 4 Butoxybenzoyl Morpholine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, electronic properties, and vibrational frequencies. For 4-(4-butoxybenzoyl)morpholine, DFT calculations offer a detailed understanding of its intrinsic molecular features.

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule like this compound, which contains rotatable bonds, multiple energy minima corresponding to different conformers may exist. The collection of these conformers and the energy barriers for interconversion between them constitutes the conformational energy landscape.

Theoretical studies on similar benzoyl derivatives have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to achieve optimized molecular structures that are in good agreement with experimental data. researchgate.net A systematic conformational search for this compound would reveal the most stable conformers and the relative energies between them. The butoxy group and the morpholine (B109124) ring can adopt various orientations relative to the central benzoyl group, leading to a complex potential energy surface. Understanding the preferred conformations is essential as they can influence the molecule's reactivity and biological activity.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated) (Note: The following table is illustrative of the data that would be obtained from DFT calculations and does not represent experimentally verified values.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | Value | ||

| C-N (amide) | Value | ||

| C-O (ether) | Value | ||

| C-C-O | Value | ||

| O=C-N | Value | ||

| C-N-C (morpholine) | Value | ||

| O=C-C-C (benzoyl) |

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity.

For analogous benzoyl compounds, the HOMO-LUMO energy gap has been determined using DFT calculations to understand their electronic properties. researchgate.netscispace.com A similar analysis for this compound would identify the regions of the molecule where these frontier orbitals are localized. The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, providing insights into how the molecule might interact with other chemical species.

Table 2: Calculated Electronic Properties of this compound (Note: This table illustrates the type of data generated from electronic structure analysis.)

| Property | Value |

|---|---|

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Energy Gap (eV) | Value |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a reasonable degree of accuracy. By comparing the calculated vibrational spectrum with the experimental spectrum, one can confirm the molecular structure and assign the observed spectral bands to specific vibrational modes.

For related N-benzoyl-morpholine structures, vibrational frequencies have been calculated at the B3LYP/6-311G level of theory. researchgate.net A similar computational approach for this compound would allow for a detailed assignment of its IR and Raman spectra. This correlation between theoretical and experimental spectra is a powerful method for structural elucidation and characterization.

Table 3: Selected Calculated Vibrational Frequencies for this compound (Note: This table is a representation of data from vibrational frequency calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C=O stretch (amide) | Value |

| C-N stretch (amide) | Value |

| C-O-C stretch (ether) | Value |

| Aromatic C-H stretch | Value |

| Aliphatic C-H stretch | Value |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

MD simulations can reveal the conformational dynamics of this compound in different environments, such as in solution or in the solid state. These simulations can show how the molecule explores its conformational space over time, including transitions between different stable conformations. This information is valuable for understanding the molecule's flexibility and how its shape changes in response to its environment.

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations explicitly including solvent molecules can provide a realistic model of the solute-solvent interactions. By performing simulations in different solvents, one can study how factors like polarity and hydrogen bonding affect the conformational equilibrium and the accessibility of reactive sites in this compound. This understanding is critical for predicting its behavior in various chemical processes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful theoretical tool used to study the electronic structure of molecules, providing insights into chemical bonding, intermolecular interactions, and charge transfer events. This method localizes the complex molecular orbitals into orbitals that align with the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

In a hypothetical NBO analysis of this compound, researchers would investigate several key aspects. The primary focus would be on identifying significant donor-acceptor interactions, which are indicative of intramolecular charge transfer. These interactions are quantified by the second-order perturbation energy, E(2), which represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

The analysis would also provide a detailed breakdown of the natural atomic charges on each atom, offering a more nuanced view of the electron distribution than simpler population analysis methods. This information is crucial for understanding the molecule's electrostatic potential and its propensity for engaging in intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions.

A representative data table from such an analysis would typically include the donor NBO, the acceptor NBO, the stabilization energy E(2), and the interacting orbitals.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C=O) | Data not available |

| LP (1) O (morpholine) | σ* (C-N) | Data not available |

| LP (2) O (carbonyl) | π* (C-C) (benzoyl ring) | Data not available |

| π (C=C) (benzoyl ring) | π* (C=O) | Data not available |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Reactivity Descriptors from Computational Chemistry (e.g., Fukui Functions, Local Ionization Energy)

Computational chemistry provides a suite of reactivity descriptors that can predict the most probable sites for electrophilic, nucleophilic, and radical attack on a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and offer a quantitative measure of a molecule's reactivity.

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. It allows for the identification of the most reactive sites. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r): for electrophilic attack (measures the reactivity of a site upon losing an electron).

f0(r): for radical attack.

For this compound, one would expect the carbonyl carbon to be a primary site for nucleophilic attack, and thus have a high f+(r) value. The oxygen and nitrogen atoms, with their lone pairs, would likely be susceptible to electrophilic attack, reflected in high f-(r) values. The aromatic ring would also present sites for electrophilic substitution, and the Fukui functions would help to distinguish the reactivity of the different carbon atoms.

Local Ionization Energy: The average local ionization energy, I(r), is another important descriptor that provides information about the energy required to remove an electron from a specific point in the molecule's electron density. Regions with lower I(r) values are more susceptible to electrophilic attack. In the case of this compound, the regions around the lone pairs of the oxygen and nitrogen atoms would be expected to have the lowest local ionization energies.

A comprehensive computational study would present these reactivity descriptors in a tabular format, mapping the values to each atom in the molecule.

Table 2: Hypothetical Reactivity Descriptors for Selected Atoms of this compound

| Atom | Fukui Function (f+) | Fukui Function (f-) | Local Ionization Energy (eV) |

| C (carbonyl) | Data not available | Data not available | Data not available |

| O (carbonyl) | Data not available | Data not available | Data not available |

| N (morpholine) | Data not available | Data not available | Data not available |

| O (morpholine) | Data not available | Data not available | Data not available |

| C (aromatic ring) | Data not available | Data not available | Data not available |

Note: The data in this table is illustrative and does not represent actual calculated values for this compound.

Chemical Reactivity and Transformation Studies of 4 4 Butoxybenzoyl Morpholine

Reactions at the Acylmorpholine Amide Linkage

The amide bond in 4-(4-butoxybenzoyl)morpholine, formed between the 4-butoxybenzoyl group and the morpholine (B109124) nitrogen, is a key site of chemical reactivity. Its stability and susceptibility to cleavage or modification are of significant interest in synthetic and medicinal chemistry.

Hydrolytic Stability and Chemical Degradation Pathways

The hydrolytic stability of the acylmorpholine linkage is a critical factor in determining the compound's persistence and degradation profile under various conditions. While specific kinetic data for the hydrolysis of this compound are not extensively documented, the general principles of amide hydrolysis can be applied. The stability of the amide bond is influenced by pH, temperature, and the presence of catalysts.

Under neutral conditions, amides are generally stable. However, in the presence of acid or base, hydrolysis can occur, leading to the cleavage of the amide bond to yield 4-butoxybenzoic acid and morpholine. The reaction is typically much slower than the hydrolysis of esters or acid chlorides.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | 4-Butoxybenzoic acid, Morpholine salt |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water, Heat | Salt of 4-Butoxybenzoic acid, Morpholine |

The mechanism of hydrolysis involves the nucleophilic attack of water (in acidic conditions, after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the amide. The stability of the tetrahedral intermediate formed during this process influences the reaction rate.

Transamidation and N-Substitution Reactions

Transamidation offers a direct method for exchanging the morpholine moiety with another amine, providing a pathway to a variety of new amide derivatives. This reaction typically requires a catalyst and elevated temperatures to overcome the inherent stability of the amide bond. While specific studies on this compound are limited, general methodologies for the transamidation of tertiary amides can be considered.

Catalyst systems for transamidation can range from metal-based catalysts to organocatalysts. The choice of catalyst and reaction conditions depends on the nature of the incoming amine and the desired product.

Table 2: Potential Transamidation Reactions of this compound

| Reactant Amine | Potential Product | Catalyst/Conditions |

| Primary Alkylamine (R-NH₂) | N-Alkyl-4-butoxybenzamide | Metal catalyst (e.g., Fe, Ni), Heat |

| Secondary Alkylamine (R₂NH) | N,N-Dialkyl-4-butoxybenzamide | Metal catalyst, Heat |

| Aniline (Ph-NH₂) | N-Phenyl-4-butoxybenzamide | Acid or base catalysis, Heat |

N-substitution reactions directly on the morpholine nitrogen without cleavage of the amide bond are less common for N-acylmorpholines as the nitrogen is already part of a stable amide linkage.

Functional Group Transformations of the Butoxy Chain

The butoxy group attached to the phenyl ring provides another site for chemical modification, allowing for the alteration of the compound's physical and chemical properties.

Alkoxy Group Modifications and Derivatizations

The butoxy group can be a precursor for other functional groups. While direct modification of the saturated alkyl chain is challenging, derivatization can be achieved through cleavage and subsequent functionalization.

Selective Cleavage and Functionalization

The ether linkage of the butoxy group can be cleaved to yield the corresponding phenol, 4-(4-hydroxybenzoyl)morpholine. This transformation is typically achieved using strong acids or Lewis acids.

Table 3: Reagents for O-Dealkylation of the Butoxy Group

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | 4-(4-Hydroxybenzoyl)morpholine |

| Hydrobromic Acid (HBr) | Acetic acid, Heat | 4-(4-Hydroxybenzoyl)morpholine |

| Trimethylsilyl Iodide (TMSI) | Inert solvent | Silylated phenol intermediate, then 4-(4-Hydroxybenzoyl)morpholine after workup |

The resulting phenol can then serve as a handle for further derivatization, such as esterification or etherification, to introduce a wide range of new functional groups.

Reactions Involving the Phenyl Ring System

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, the butoxy group and the benzoyl group, will influence the position of substitution.

The butoxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom which can be donated to the ring through resonance. The 4-benzoyl-morpholine group is a meta-directing deactivator due to the electron-withdrawing nature of the carbonyl group. In this para-substituted compound, the directing effects of the two groups are in opposition. The activating butoxy group will generally have a stronger influence on the regioselectivity of the reaction. Therefore, electrophilic substitution is expected to occur at the positions ortho to the butoxy group (positions 3 and 5).

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent and Catalyst | Expected Major Product(s) |

| Halogenation (Bromination) | Br₂ / FeBr₃ | 4-(3-Bromo-4-butoxybenzoyl)morpholine |

| Nitration | HNO₃ / H₂SO₄ | 4-(4-Butoxy-3-nitrobenzoyl)morpholine |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-(3-Acyl-4-butoxybenzoyl)morpholine |

The specific reaction conditions would need to be carefully controlled to achieve selective substitution and to avoid side reactions, such as cleavage of the butoxy group under strongly acidic conditions.

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound possesses two substituents with opposing electronic effects that influence the outcome of electrophilic aromatic substitution (EAS) reactions. The butoxy group (-OBu) is an activating, ortho-, para-directing group due to the resonance donation of its oxygen lone pair into the aromatic system. Conversely, the morpholine-4-carbonyl group is a deactivating, meta-directing group because of the electron-withdrawing nature of the carbonyl.

In EAS reactions, the position of substitution is predominantly governed by the more powerfully activating group. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the butoxy group. The positions ortho to the butoxy group (and meta to the benzoyl group) are the most likely sites for substitution due to the strong activating and directing influence of the alkoxy group.

Below is a summary of theoretical electrophilic aromatic substitution reactions on this compound:

| Reaction | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(4-Butoxy-3-nitrobenzoyl)morpholine |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-(3-Bromo-4-butoxybenzoyl)morpholine |

| Friedel-Crafts | R-Cl, AlCl₃ | R⁺ | 4-(3-Alkyl-4-butoxybenzoyl)morpholine |

| Friedel-Crafts | R-COCl, AlCl₃ | RCO⁺ | 4-(3-Acyl-4-butoxybenzoyl)morpholine |

| Sulfonation | SO₃, H₂SO₄ | SO₃H⁺ | 5-(Morpholine-4-carbonyl)-2-butoxybenzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com For this compound to participate in such reactions, it would first need to be functionalized with a suitable leaving group, such as a halide or a triflate, on the aromatic ring. The primary positions for such functionalization would be ortho to the butoxy group, as directed by electrophilic halogenation.

Once a halogenated derivative is obtained, a variety of cross-coupling reactions can be envisioned. These reactions are typically catalyzed by palladium, copper, or nickel complexes and allow for the introduction of a wide range of substituents. researchgate.netrsc.org

The following table outlines potential metal-catalyzed cross-coupling reactions starting from a hypothetical 4-(3-bromo-4-butoxybenzoyl)morpholine:

| Reaction | Coupling Partner | Catalyst System | Anticipated Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 4-(3-Aryl-4-butoxybenzoyl)morpholine |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, base | 4-(4-Butoxy-3-vinylbenzoyl)morpholine |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 4-(4-Butoxy-3-(alkynyl)benzoyl)morpholine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand, base | 4-(3-Amino-4-butoxybenzoyl)morpholine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-(3-Alkyl/Aryl-4-butoxybenzoyl)morpholine |

Stereochemical Investigations

While this compound itself is an achiral molecule, stereochemical studies become relevant in the context of its chiral derivatives or when it undergoes reactions that introduce stereocenters.

Diastereoselective and Enantioselective Transformations

The synthesis of chiral derivatives of this compound would open avenues for diastereoselective and enantioselective transformations. For instance, if a chiral center is introduced on the morpholine ring or the butoxy chain, subsequent reactions on the aromatic ring could be influenced by this existing stereocenter, leading to diastereomeric products in unequal ratios.

Enantioselective synthesis could be employed to prepare enantiomerically enriched derivatives. For example, an enantioselective reduction of the ketone functionality would yield a chiral alcohol. Alternatively, asymmetric synthesis methodologies could be applied to introduce chiral substituents onto the aromatic ring.

The following table presents hypothetical enantioselective transformations involving derivatives of this compound:

| Transformation | Substrate | Chiral Catalyst/Reagent | Potential Enantiomerically Enriched Product |

| Asymmetric Ketone Reduction | This compound | Chiral borane reagent | (R)- or (S)-(4-Butoxyphenyl)(morpholino)methanol |

| Enantioselective Alkylation | This compound derivative | Chiral phase-transfer catalyst | Chiral α-alkylated ketone derivative |

Chirality Transfer Mechanisms

In reactions involving chiral derivatives of this compound, the mechanism of chirality transfer would be of significant interest. If a chiral auxiliary is attached to the morpholine nitrogen, for example, it could direct the stereochemical outcome of reactions on the benzoyl portion of the molecule. The proximity of the chiral center to the reacting site would be a crucial factor in the efficiency of the chirality transfer.

For intramolecular reactions, such as a cyclization involving a substituent on the aromatic ring and a part of the morpholine moiety, the inherent chirality of a substituted morpholine ring could dictate the stereochemistry of the newly formed ring system. The study of these mechanisms would likely involve computational modeling and detailed spectroscopic analysis of the transition states to understand the stereocontrolling elements.

Structure Reactivity Relationship Srr Studies of 4 4 Butoxybenzoyl Morpholine and Its Analogues

Impact of Butoxy Chain Length and Branching on Chemical Reactivity

The alkoxy group at the para-position of the benzoyl moiety plays a crucial role in modulating the reactivity of the carbonyl group. While specific kinetic data for the hydrolysis or other reactions of a homologous series of 4-(4-alkoxybenzoyl)morpholines are not extensively documented in publicly available literature, established principles of organic chemistry allow for well-founded predictions.

The length and branching of the butoxy chain primarily exert steric and, to a lesser extent, electronic effects. An increase in the length of the alkyl chain (e.g., from methoxy to butoxy to octyloxy) is expected to have a marginal impact on the electronic nature of the phenyl ring. The inductive effect of the alkyl chain is weakly electron-donating and diminishes rapidly with distance. Consequently, the reaction rates for processes sensitive to the electrophilicity of the carbonyl carbon, such as nucleophilic acyl substitution, are not anticipated to change significantly with increasing linear chain length.

However, the introduction of branching in the butoxy group, such as in tert-butoxybenzoyl)morpholine, would introduce significant steric hindrance around the carbonyl group. This steric bulk would impede the approach of a nucleophile, thereby decreasing the rate of reaction.

Table 1: Predicted Relative Reactivity of 4-(4-Alkoxybenzoyl)morpholine Analogues in Nucleophilic Acyl Substitution

| Alkoxy Group | Predicted Relative Rate | Primary Influencing Factor |

| Methoxy | Baseline | Electronic |

| n-Butoxy | Similar to Methoxy | Minor Electronic/Steric |

| iso-Butoxy | Slightly Slower | Minor Steric Hindrance |

| sec-Butoxy | Slower | Moderate Steric Hindrance |

| tert-Butoxy | Significantly Slower | High Steric Hindrance |

Influence of Substituents on the Phenyl Ring on Reaction Pathways

The electronic nature of substituents on the phenyl ring has a profound impact on the reactivity of the benzoyl moiety. This influence can be quantitatively assessed through Hammett plots, which correlate the rate or equilibrium constants of a reaction series with the Hammett substituent constant (σ). The sign and magnitude of the reaction constant (ρ) provide insight into the nature of the transition state.

For a reaction like the hydrolysis of 4-(4-butoxybenzoyl)morpholine analogues, where a nucleophile attacks the electrophilic carbonyl carbon, a positive ρ value is expected. This indicates that electron-withdrawing groups (EWGs) on the phenyl ring accelerate the reaction, while electron-donating groups (EDGs) retard it. EWGs, such as nitro (-NO₂) or cyano (-CN), increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, EDGs, like methoxy (-OCH₃) or methyl (-CH₃), decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.

The position of the substituent also dictates its influence. Substituents at the para-position exert both inductive and resonance effects, while those at the meta-position primarily have an inductive effect. For instance, a para-nitro group will strongly activate the carbonyl group towards nucleophilic attack due to its potent electron-withdrawing resonance and inductive effects.

Table 2: Predicted Effect of Phenyl Ring Substituents on the Rate of Nucleophilic Acyl Substitution of this compound Analogues

| Substituent (Position) | Hammett Constant (σ) | Predicted Effect on Reaction Rate |

| -OCH₃ (para) | -0.27 | Decrease |

| -CH₃ (para) | -0.17 | Decrease |

| -H (para) | 0.00 | Baseline |

| -Cl (para) | +0.23 | Increase |

| -CN (para) | +0.66 | Significant Increase |

| -NO₂ (para) | +0.78 | Very Significant Increase |

Note: Hammett constant values are standard literature values. The predicted effects are based on the principles of linear free-energy relationships.

Role of the Morpholine (B109124) Ring Conformation on Chemical Transformations

The morpholine ring, typically existing in a chair conformation, can influence the reactivity of the exocyclic amide bond through both steric and stereoelectronic effects. The nitrogen atom in the morpholine ring is sp² hybridized due to its involvement in the amide resonance. This planarity around the nitrogen atom influences the conformational preferences of the entire molecule.

The orientation of the benzoyl group relative to the morpholine ring can affect the accessibility of the carbonyl carbon to incoming nucleophiles. While the morpholine ring itself is relatively flexible and can undergo ring inversion, the bulky benzoyl group may favor an equatorial position to minimize steric interactions.

Correlation of Electronic Structure with Reaction Rates and Selectivity

The reactivity of this compound and its analogues is fundamentally governed by their electronic structure. Computational chemistry provides powerful tools to probe the electronic properties of molecules and correlate them with experimental observations of reactivity.

The rate of a chemical reaction is related to the energy of the transition state. For nucleophilic attack on the carbonyl carbon, a key factor is the magnitude of the partial positive charge (δ+) on this atom. A higher δ+ value, indicative of a more electrophilic center, generally leads to a lower activation energy and a faster reaction rate. This charge can be calculated using quantum mechanical methods.

Electron-withdrawing substituents on the phenyl ring increase the δ+ on the carbonyl carbon, while electron-donating substituents decrease it. Similarly, the electronic nature of the morpholine ring can have a subtle influence.

Computational modeling can also be used to calculate the energies of reactants, transition states, and products, providing a detailed energy profile for a given reaction. This allows for the theoretical prediction of reaction rates and the elucidation of reaction mechanisms. For instance, the transition state for the hydrolysis of this compound would involve the formation of a tetrahedral intermediate, and the stability of this intermediate would be influenced by the electronic factors discussed previously.

Table 3: Calculated Electronic Properties and Predicted Reactivity of Substituted 4-Benzoylmorpholines

| Substituent (para) | Calculated Partial Charge on Carbonyl Carbon (δ+) | Predicted Relative Reaction Rate |

| -OCH₃ | Lower | Slower |

| -H | Baseline | Baseline |

| -NO₂ | Higher | Faster |

Note: The values in this table are qualitative predictions based on computational chemistry principles. Actual values would require specific quantum mechanical calculations.

Future Research Directions and Unexplored Avenues for 4 4 Butoxybenzoyl Morpholine Chemistry

Development of Novel and Efficient Synthetic Methodologies

The traditional synthesis of 4-(4-butoxybenzoyl)morpholine likely involves the acylation of morpholine (B109124) with a 4-butoxybenzoyl chloride or a related activated carboxylic acid derivative. While effective, these methods often rely on stoichiometric reagents, harsh conditions, and chlorinated solvents. Future research should focus on developing more sustainable and efficient synthetic protocols.

Key areas for development include:

Catalytic Amide Bond Formation: Moving beyond classical methods, research into direct catalytic amidation of 4-butoxybenzoic acid with morpholine would be a significant step. This could involve catalysts based on boron, zirconium, or other earth-abundant metals, reducing the need for pre-activation of the carboxylic acid and minimizing waste.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. Developing a flow process for the synthesis of this compound could enable on-demand production and facile library generation for further studies.

Green Chemistry Approaches: The implementation of green chemistry principles is paramount. This includes the use of bio-based solvents, minimizing energy consumption through microwave-assisted or ultrasonic-assisted synthesis, and designing processes with high atom economy. Recent advancements in the synthesis of morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) demonstrate a move towards more efficient and environmentally benign protocols that could be adapted for derivatives. chemrxiv.orgchemrxiv.org

| Parameter | Traditional Acyl Chloride Method | Proposed Catalytic Amidation | Proposed Continuous Flow Synthesis |

|---|---|---|---|

| Starting Materials | Morpholine, 4-Butoxybenzoyl chloride | Morpholine, 4-Butoxybenzoic acid | Morpholine, 4-Butoxybenzoic acid (or ester) |

| Key Reagent | Stoichiometric base (e.g., Triethylamine) | Substoichiometric catalyst (e.g., Boronic acid) | Immobilized catalyst or high temperature/pressure |

| Solvent | Dichloromethane (B109758), Toluene | High-boiling, greener solvents (e.g., Cyrene, 2-MeTHF) | Minimal or recyclable solvent |

| Waste Products | Triethylamine (B128534) hydrochloride salt | Water | Minimal byproducts |

| Scalability | Challenging due to exotherms and purification | Moderate, dependent on catalyst cost/turnover | Excellent, scale-out capability |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by its constituent functional groups: the amide, the aromatic ring, the ether linkage, and the morpholine heterocycle. While standard reactions are predictable, future research could uncover novel transformations.

C-H Activation: The aromatic ring and the butoxy chain present multiple sites for C-H activation/functionalization. Directed ortho-metalation using the amide carbonyl as a directing group could allow for selective functionalization of the benzoyl ring. Similarly, late-stage functionalization of the terminal methyl group of the butoxy chain could generate new derivatives with altered physicochemical properties.

Ring-Opening Chemistry: Although the morpholine ring is generally stable, exploring catalytic conditions for its ring-opening could lead to novel amino alcohol structures. wikipedia.org This could provide a pathway to new polymers or bifunctional molecules not easily accessible through other routes.

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock unique reactivity. For example, photocatalytic methods could enable novel cross-coupling reactions at the aromatic ring or radical-based functionalization of the butoxy group. organic-chemistry.org Electrochemical synthesis could provide a reagent-free method for oxidation or reduction of the molecule, potentially leading to new scaffolds.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A detailed mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. The application of advanced in situ spectroscopic techniques can provide real-time snapshots of reacting systems.

In Situ NMR and IR Spectroscopy: Techniques like ReactIR™ (FT-IR) and process NMR can monitor the concentration of reactants, intermediates, and products in real time. Applying these to the synthesis of this compound would allow for precise determination of reaction kinetics, identification of transient intermediates, and rapid optimization of reaction conditions.

Computational Chemistry: Quantum chemical studies, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. nih.gov Such studies could elucidate the mechanism of catalytic amidation or predict the regioselectivity of C-H activation reactions, guiding experimental design and saving significant laboratory time.

Deeper Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and materials discovery. mdpi.com These tools can be powerfully applied to the chemistry of this compound.

Reaction Optimization: ML algorithms can analyze data from a set of initial experiments (Design of Experiments, DoE) to build predictive models. These models can then identify the optimal conditions (temperature, concentration, catalyst loading) to maximize yield and minimize impurities, a process that is far more efficient than traditional one-variable-at-a-time optimization. chemrxiv.org

Predictive Property Modeling: AI can be trained on large datasets of molecules to predict properties (e.g., solubility, toxicity, receptor binding affinity) based on structure. For this compound, this could be used to design novel derivatives with desired biological or material properties before they are ever synthesized, focusing laboratory efforts on the most promising candidates.

De Novo Design: Generative AI models can propose entirely new molecular structures based on a desired set of properties. This could be used to explore the chemical space around this compound, generating novel designs for molecules that retain the core scaffold but are optimized for a specific application.

| Phase | Description | AI/ML Tool or Technique |

|---|---|---|

| 1. Target Definition | Define desired properties for new analogs (e.g., increased solubility, specific enzyme inhibition). | Quantitative Structure-Activity Relationship (QSAR) analysis of existing data. |

| 2. De Novo Design | Generate novel molecular structures based on the this compound scaffold that are predicted to have the desired properties. | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs). |

| 3. Property Prediction | Filter the generated structures by predicting their physicochemical and biological properties. | Graph Neural Networks (GNNs) or other predictive ML models. |

| 4. Synthesis Planning | Propose viable synthetic routes for the most promising candidates. | Retrosynthesis prediction algorithms. |

| 5. Experimental Validation | Synthesize and test the top candidates in the laboratory to validate predictions and feed data back into the models. | Bayesian optimization for refining experimental conditions. |

Investigation of Solid-State Chemical Reactions Involving the Compound

Most organic chemistry is performed in the solution phase, yet the solid state offers unique reactivity environments. Investigating the solid-state chemistry of this compound could reveal novel properties and transformations.

Polymorphism and Crystal Engineering: A thorough study of the crystallization behavior of the compound could identify different polymorphs. These different crystal forms can have distinct physical properties, such as melting point, solubility, and stability, which are critical for applications.

Mechanochemistry: This technique involves inducing reactions by mechanical force (e.g., grinding or milling), often in the absence of a solvent. Exploring mechanochemical synthesis of this compound could provide a greener and potentially more efficient alternative to solution-phase methods. Furthermore, co-grinding the compound with other reagents could lead to novel solid-state reactions and the formation of co-crystals with unique properties.

Topochemical Reactions: If the molecules in the crystal lattice of this compound are arranged favorably, it might be possible to induce reactions that are controlled by the crystal packing (topochemical reactions). This could include photodimerization or polymerization upon exposure to UV light, leading to new materials with a highly ordered structure. The synthesis of morpholine salt volatile corrosion inhibitors via solid-phase chemical reactions serves as an example of the utility of this approach. chemicalbook.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 4-(4-butoxybenzoyl)morpholine, and how can reaction parameters be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-butoxybenzoyl chloride with morpholine under basic conditions (e.g., K₂CO₃ or NaH) in aprotic solvents like dichloromethane or THF at 50–80°C for 12–24 hours typically yields the product. Optimization involves adjusting solvent polarity, base strength, and temperature to enhance purity (>95%) and yield (60–80%). Monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 1.5–1.8 ppm for butoxy CH₂ groups).

- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₂₁NO₃, theoretical MW: 263.34 g/mol).

- IR Spectroscopy : Confirming carbonyl (C=O) stretches near 1680 cm⁻¹ .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Answer : Start with in vitro assays:

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, A549) with IC₅₀ calculations.

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies:

- Reproducibility Checks : Validate protocols using reference compounds (e.g., positive controls).

- Metabolic Stability Testing : Use recombinantly expressed CYPs to identify degradation pathways .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography .

Q. What strategies improve the pharmacokinetic profile of this compound derivatives?

- Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Structural Analog Synthesis : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to reduce logP and improve absorption.

- Nanoparticle Encapsulation : Use liposomal carriers to bypass rapid hepatic metabolism .

Q. How do computational methods aid in predicting structure-activity relationships (SAR) for this compound?

- Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize derivatives.

- QSAR Modeling : Correlate substituent electronic properties (Hammett σ) with bioactivity data.

- MD Simulations : Assess conformational stability in aqueous environments over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.